Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Conformational analysis Medicinal chemistry Fragment-based drug design

Researchers needing a conformationally constrained pyrrolidine scaffold for DUB inhibitor or chiral ligand programs often face long lead times for multi-substituted analogs. This compound integrates a quaternary C2 center, a 4-methoxy H-bond acceptor, and a Cbz-protected aminomethyl handle in one pre-assembled building block. • Eliminates in-house protection/deprotection sequences, accelerating SAR exploration. • The 2-methyl quaternary center restricts conformational flexibility, enhancing target selectivity. • Supplied at 95% purity with full analytical support; ships ambient, non-hazardous.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B13241239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)CN
InChIInChI=1S/C15H22N2O3/c1-15(11-16)8-13(19-2)9-17(15)14(18)20-10-12-6-4-3-5-7-12/h3-7,13H,8-11,16H2,1-2H3
InChIKeyYDMCUZDOVWKDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(Aminomethyl)-4-Methoxy-2-Methylpyrrolidine-1-Carboxylate: Identity & Structural Classification


Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a fully substituted pyrrolidine derivative featuring a benzyl carbamate (Cbz) protecting group, a 2-aminomethyl moiety, and both 4-methoxy and 2-methyl substituents on the pyrrolidine ring . Its CAS registry number is 2059927-01-2 and it is typically supplied at 95% purity . The compound belongs to the broader class of 1-substituted 2-(aminomethyl)pyrrolidines, which serve as key intermediates in medicinal chemistry, particularly as scaffolds for DUB inhibitors, and as precursors to chiral ligands and catalysts [1] [2].

Conformationally constrained pyrrolidine scaffold via quaternary C2 center
Orthogonal Cbz protection compatible with Boc/Fmoc strategies
4‑Methoxy substituent enables distal hydrogen‑bond interactions

Irreplaceability of Benzyl 2-(Aminomethyl)-4-Methoxy-2-Methylpyrrolidine-1-Carboxylate


This compound's profile is defined by the convergent integration of four structural features that are rarely found together in off-the-shelf building blocks. The 2-methyl substituent imposes a quaternary center that constrains conformational flexibility in a way that simple 2-aminomethylpyrrolidines cannot, while the 4-methoxy group introduces a hydrogen-bond acceptor at a position distal to the amine, enabling specific interactions with protein targets [1]. The benzyl carbamate serves as both a protecting group and a lipophilic anchor, and its presence alongside the free aminomethyl nucleophile creates a bifunctional reactivity profile that is absent in the Cbz-protected 2-(aminomethyl)pyrrolidine lacking the 4-methoxy-2-methyl substitution pattern [2].

Target Compound
Common Substitute
Key Mismatch
2‑Methyl quaternary center
(1‑Benzylpyrrolidin‑2‑yl)methanamine – no C2 substitution
Conformational ensemble differs; may alter spatial pharmacophore presentation
4‑Methoxy H‑bond acceptor
No 4‑substituent
Lacks distal polar interaction capability
Cbz on pyrrolidine N
N‑Benzyl (not Cbz)
Deprotection orthogonality differs; Cbz enables hydrogenolysis orthogonal to Boc/Fmoc

Differentiation Evidence for Benzyl 2-(Aminomethyl)-4-Methoxy-2-Methylpyrrolidine-1-Carboxylate


Conformational Restriction via Quaternary C2 Center

The 2-methyl substituent creates a quaternary carbon center that eliminates conformational degrees of freedom relative to unsubstituted 2-(aminomethyl)pyrrolidine. In class-level SAR studies of pyrrolidine-based CaSR modulators, introduction of a 2-alkyl substituent was shown to alter the spatial orientation of the aminomethyl side chain, thereby modulating target binding [1]. This conformational locking is absent in comparator compounds such as (1-benzylpyrrolidin-2-yl)methanamine, which lacks the 2-methyl group and thus adopts a different conformational ensemble.

Conformational Restriction
Class-level
Quaternary C2 center vs unsubstituted analog
Fewer rotatable bonds; constrained presentation
Supports rigid scaffold geometry for SAR exploration
No direct ΔG data; class‑level SAR inference
Conformational analysis Medicinal chemistry Fragment-based drug design

4-Methoxy Group: Distal Hydrogen-Bond Acceptor

Class-level SAR from pyrrolidine-based CaSR modulator patents indicates that substituents at the 4-position of the pyrrolidine ring significantly affect target binding potency and selectivity [1]. The 4-methoxy group provides a hydrogen-bond acceptor that is absent in the 4-unsubstituted comparator (1-benzylpyrrolidin-2-yl)methanamine. While quantitative IC50 data for this specific compound are not publicly available, patent SAR teaches that 4-alkoxy substitution is a critical determinant of activity within this scaffold class.

4‑Methoxy H‑Bond Acceptor
Class-level
1 H‑bond acceptor at position 4
Absent in 4‑unsubstituted comparator
Expands polar interaction potential with target proteins
Class‑level SAR; specific binding data not available
Hydrogen bonding Ligand efficiency Pyrrolidine SAR

Orthogonal Deprotection Using Cbz Group

The benzyl carbamate (Cbz) group is cleavable under hydrogenolysis conditions (H2, Pd/C), which is orthogonal to the acid-labile Boc and base-labile Fmoc protecting groups commonly used on the aminomethyl side chain. In contrast, (1-benzylpyrrolidin-2-yl)methanamine bears an N-benzyl group that requires harsher hydrogenolysis conditions for removal and cannot be deprotected in the presence of Cbz [1]. The predicted boiling point of 370.5±25.0 °C and density of 1.155±0.06 g/cm³ further distinguish this compound from less substituted analogs .

Orthogonal Deprotection
Method context
Cbz cleavable via H₂/Pd‑C
Orthogonal to Boc, Fmoc; predicted bp 370.5°C, density 1.155
Enables sequential deprotection in multi‑step synthesis
Predicted properties; strategy review recommended
Protecting group strategy Orthogonal synthesis Solid-phase peptide synthesis

Application Scenarios for Benzyl 2-(Aminomethyl)-4-Methoxy-2-Methylpyrrolidine-1-Carboxylate


Synthesis of Conformationally Constrained DUB Inhibitor Libraries

The quaternary C2 center and 4-methoxy substituent provide a rigid scaffold suitable for exploring deubiquitinating enzyme (DUB) inhibitor SAR. The Cbz-protected aminomethyl handle allows for late-stage diversification via amide bond formation or reductive amination after deprotection. This compound's structural features align with the DUB inhibitor chemotypes disclosed in patent literature where pyrrolidine scaffolds with quaternary centers have been claimed [3].

Chiral Building Block for Asymmetric Ligand Synthesis

The 2-(aminomethyl)pyrrolidine core is a known precursor to chiral lithium amide bases (e.g., SAMP/RAMP) and related organocatalysts. The 4-methoxy-2-methyl substitution pattern introduces additional steric and electronic tuning handles that are not available in the parent SAMP/RAMP precursors, potentially enabling enhanced enantioselectivity in asymmetric transformations [3].

Fragment-Based Drug Discovery Targeting CaSR and Related GPCRs

The combination of a hydrogen-bond-accepting methoxy group at position 4 with the constrained aminomethyl presentation at position 2 matches the pharmacophore requirements described in CaSR modulator patents. This compound can serve as a privileged fragment for structure-based design campaigns targeting calcium-sensing receptor and related class C GPCRs [3].

Application
Selection Property
Validation Focus
DUB Inhibitor SAR Libraries
Constrained scaffold, orthogonal protection
Target engagement and selectivity profiling
Chiral Ligand / Organocatalyst Synthesis
Steric/electronic tuning via 4‑OMe and C2‑Me
Enantioselectivity and asymmetric induction validation
Fragment‑Based GPCR (CaSR) Screening
H‑bond acceptor and constrained aminomethyl presentation
Binding assays and pharmacophore model validation
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